Xenognosin b belongs to the class of organic compounds known as 4'-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C4' atom of the isoflavone backbone. Thus, xenognosin b is considered to be a flavonoid lipid molecule. Xenognosin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, xenognosin b is primarily located in the membrane (predicted from logP). Xenognosin b can be biosynthesized from formononetin. Outside of the human body, xenognosin b can be found in a number of food items such as teff, prickly pear, cardoon, and common verbena. This makes xenognosin b a potential biomarker for the consumption of these food products.
2'-Hydroxyformononetin
CAS No.: 1890-99-9
Cat. No.: VC21345167
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1890-99-9 |
---|---|
Molecular Formula | C16H12O5 |
Molecular Weight | 284.26 g/mol |
IUPAC Name | 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H12O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-8,17-18H,1H3 |
Standard InChI Key | XKHHKXCBFHUOHM-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O |
Canonical SMILES | COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O |
Melting Point | 215-217°C |
2'-Hydroxyformononetin is a compound belonging to the class of 4'-methoxyisoflavones, which are derivatives of isoflavones. It is structurally characterized by the presence of a hydroxy group at the 2' position and a methoxy group at the 4' position. This compound is known for its anti-inflammatory properties and is found in various plants, particularly in legumes .
Solubility
2'-Hydroxyformononetin is soluble in organic solvents.
Synthesis
It can be synthesized through the hydroxylation of formononetin using enzymes like isoflavone 2'-hydroxylase. Industrial production often involves extraction from plant sources or biotechnological methods using genetically modified microorganisms.
Chemical Reactions
2'-Hydroxyformononetin undergoes various chemical reactions:
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Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, leading to quinones or other oxidized derivatives.
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Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride convert the compound into alcohols or other reduced forms.
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Substitution: The hydroxy and methoxy groups participate in substitution reactions, forming different derivatives under basic or acidic conditions.
Biological Activities
2'-Hydroxyformononetin exhibits several biological activities:
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Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
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Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits pathogen growth.
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Antioxidant Action: It scavenges free radicals and reduces oxidative stress in cells .
Chemistry
Used as a precursor for synthesizing various isoflavonoid derivatives.
Biology
Studied for its role in plant defense mechanisms and antimicrobial properties.
Medicine
Investigated for potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Industry
Used in developing natural product-based pesticides and agrochemicals.
Comparison with Similar Compounds
Compound | Molecular Formula | Molecular Weight | CAS Number | Biological Activity |
---|---|---|---|---|
2'-Hydroxyformononetin | C16H12O5 | 284.26 g/mol | 1890-99-9 | Anti-inflammatory, antimicrobial, antioxidant |
Formononetin | C16H12O4 | 268.26 g/mol | 485-72-3 | Estrogenic activity, antioxidant |
Daidzein | C15H10O4 | 254.24 g/mol | 486-66-8 | Estrogenic activity, antioxidant |
Genistein | C15H10O5 | 270.24 g/mol | 446-72-0 | Anti-cancer, antioxidant |
Biochanin A | C16H12O5 | 284.26 g/mol | 491-80-5 | Estrogenic activity, antioxidant |
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